molecular formula C15H20ClN3S B2491712 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol CAS No. 749219-33-8

5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2491712
CAS RN: 749219-33-8
M. Wt: 309.86
InChI Key: SWLIOHQOOUYMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CCT is a member of the triazole family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of CCT is not fully understood, but studies have suggested that it may act through several pathways. In cancer cells, CCT has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In bacteria and fungi, CCT has been shown to inhibit the synthesis of nucleic acids and proteins, leading to cell death.
Biochemical and Physiological Effects:
CCT has been shown to exhibit both biochemical and physiological effects. In cancer cells, CCT has been shown to induce DNA damage and inhibit cell proliferation. In bacteria and fungi, CCT has been shown to disrupt cell membrane integrity and inhibit the synthesis of nucleic acids and proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using CCT in lab experiments is its high purity and stability. CCT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CCT in lab experiments is its potential toxicity, which may require the use of protective equipment and specialized handling procedures.

Future Directions

There are several future directions for the study of CCT. One potential direction is the development of new antitumor agents based on the structure of CCT. Another potential direction is the development of new herbicides and insecticides based on the herbicidal and insecticidal activity of CCT. Additionally, the photochromic properties of CCT may lead to the development of new photochromic materials with potential applications in optoelectronics and other fields.

Synthesis Methods

CCT can be synthesized through a variety of methods, including the reaction of 4-chlorobenzonitrile with 2-methylhexan-1-ol, followed by the addition of thiosemicarbazide and sodium ethoxide. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-methylhexan-1-ol, followed by the addition of carbon disulfide and sodium hydroxide. Both methods result in the formation of CCT with high yields and purity.

Scientific Research Applications

CCT has been extensively studied for its potential applications in various fields. In medicine, CCT has been shown to exhibit potent antitumor activity, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. CCT has also been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents.
In agriculture, CCT has been shown to exhibit herbicidal activity, with studies demonstrating its ability to inhibit the growth of various weeds. CCT has also been shown to exhibit insecticidal activity, making it a potential candidate for the development of new insecticides.
In material science, CCT has been shown to exhibit photochromic properties, with studies demonstrating its ability to change color upon exposure to light. This property makes CCT a potential candidate for the development of new photochromic materials.

properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-methylhexyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3S/c1-3-4-5-11(2)10-19-14(17-18-15(19)20)12-6-8-13(16)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIOHQOOUYMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.